molecular formula C14H8ClF3O2 B1407454 4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde CAS No. 516481-95-1

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde

Cat. No. B1407454
Key on ui cas rn: 516481-95-1
M. Wt: 300.66 g/mol
InChI Key: PRYWVXRFNZLRKO-UHFFFAOYSA-N
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Patent
US08859573B2

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 4-fluorobenzaldehyde and 4-Chloro-3-(trifluoromethyl)phenol. LC-MS (ESI): m/z 301 [M+H]+; 3.76 min (ret time).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]=1[C:18]([F:21])([F:20])[F:19]>>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:13][C:12]=1[C:18]([F:19])([F:20])[F:21]

Inputs

Step One
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.76 min (ret time)
Duration
3.76 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC1=CC=C(C=O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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